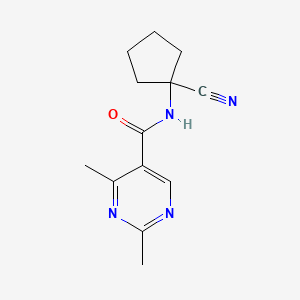
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide, also known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cellular signaling pathways. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has also been shown to reduce the production of reactive oxygen species, which play a role in oxidative stress and inflammation. In addition, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of immune and inflammatory responses.
実験室実験の利点と制限
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide research. One area of interest is the development of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide in the treatment of viral infections, such as COVID-19. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to inhibit the replication of coronaviruses, and further research is needed to determine its potential as a therapeutic agent. Finally, more research is needed to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide and its potential use in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to have anti-inflammatory, antitumor, and antiviral properties, and it has been investigated for its potential use in the treatment of various diseases. While N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has some limitations for lab experiments, it has several advantages, including its stability and low toxicity. Future research on N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is needed to further elucidate its pharmacological properties and potential therapeutic applications.
合成法
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with cyclopentanone in the presence of a catalyst. Another method involves the reaction of 2,4-dimethyl-5-formylpyrimidine with cyclopentylamine in the presence of a reducing agent. The synthesis of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been optimized to improve its yield and purity, making it a viable option for scientific research.
科学的研究の応用
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to inhibit the replication of various viruses, including hepatitis C virus and human cytomegalovirus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-11(7-15-10(2)16-9)12(18)17-13(8-14)5-3-4-6-13/h7H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXFARUXAUMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2(CCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

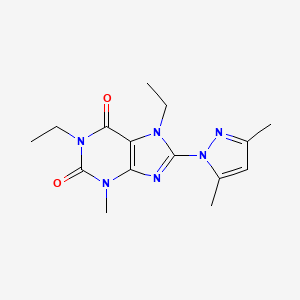
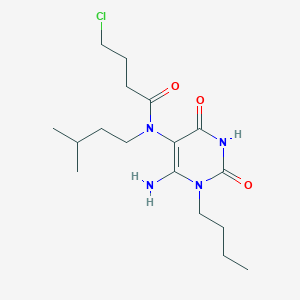
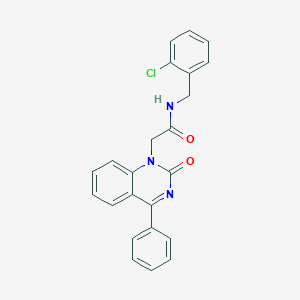
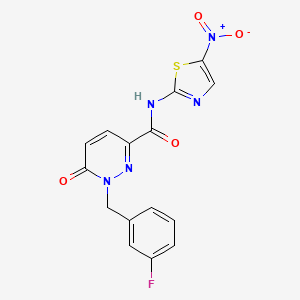
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)
![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
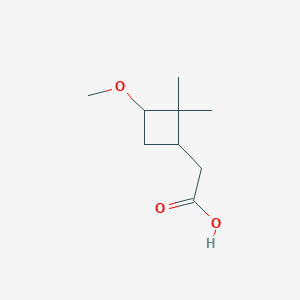
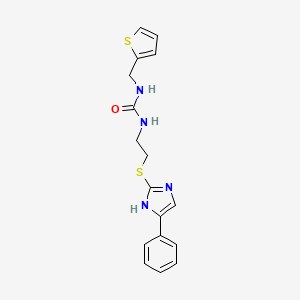
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)
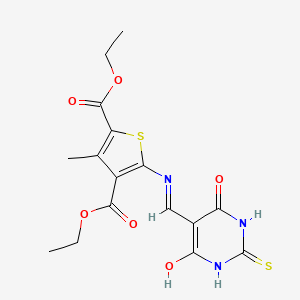
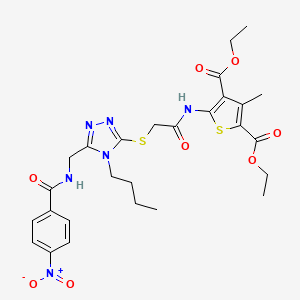
![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)